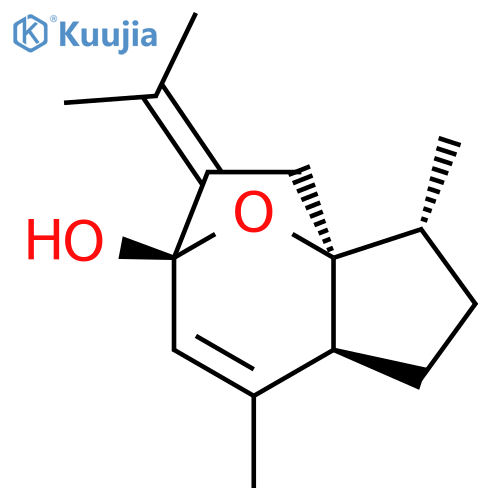Cas no 350602-21-0 (4-Epi-curcumenol)

4-Epi-curcumenol structure
商品名:4-Epi-curcumenol
4-Epi-curcumenol 化学的及び物理的性質
名前と識別子
-
- 4-Epi-curcumenol
- (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol
- (+)-4-Epicurcumenol
- 4-Epicurcumenol
- FS-7850
- (1S,2R,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
- CHEMBL2386509
- DTXSID301114465
- AKOS040761134
- 350602-21-0
- (1S,2R,5S,8R)-2,6-dimethyl-9-(propan-2-ylidene)-11-oxatricyclo[6.2.1.0(1),?]undec-6-en-8-ol
- CS-0148922
-
- インチ: InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12+,14+,15-/m1/s1
- InChIKey: ISFMXVMWEWLJGJ-PAPYEOQZSA-N
- ほほえんだ: CC(=C1C[C@@]23[C@H](C)CC[C@H]3C(=C[C@@]1(O)O2)C)C
計算された属性
- せいみつぶんしりょう: 234.161979940g/mol
- どういたいしつりょう: 234.161979940g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1 g/l)(25ºC)、
4-Epi-curcumenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3025-1 mL * 10 mM (in DMSO) |
4-Epi-curcumenol |
350602-21-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4470 | 2023-09-15 | |
| TargetMol Chemicals | TN3025-1 ml * 10 mm |
4-Epi-curcumenol |
350602-21-0 | 1 ml * 10 mm |
¥ 4470 | 2024-07-20 | ||
| TargetMol Chemicals | TN3025-5 mg |
4-Epi-curcumenol |
350602-21-0 | 98% | 5mg |
¥ 4,370 | 2023-07-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E24530-5mg |
4-Epi-curcumenol |
350602-21-0 | ,HPLC≥95% | 5mg |
¥2948.0 | 2023-09-08 | |
| TargetMol Chemicals | TN3025-5mg |
4-Epi-curcumenol |
350602-21-0 | 5mg |
¥ 4370 | 2024-07-20 |
4-Epi-curcumenol 関連文献
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
350602-21-0 (4-Epi-curcumenol) 関連製品
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1189426-16-1(Sulfadiazine-13C6)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
